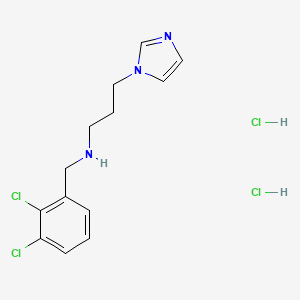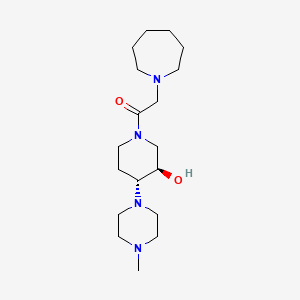![molecular formula C18H17N3O B5973294 N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide, also known as CPPene, is a synthetic compound that exhibits promising pharmacological properties. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit NAMPT, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. By inhibiting NAMPT, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can regulate NAD+ levels and modulate various cellular processes, such as DNA repair, gene expression, and cell death.
Wirkmechanismus
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the inhibition of NAMPT, which leads to the depletion of NAD+ levels and subsequent activation of various cellular pathways. NAD+ is a coenzyme that plays a critical role in energy metabolism, DNA repair, and cellular signaling. By inhibiting NAMPT, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can disrupt NAD+ biosynthesis and induce cellular stress, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been shown to induce cytotoxicity in various cancer cell lines, both in vitro and in vivo. It has also been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Additionally, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been shown to improve metabolic parameters, such as glucose tolerance and insulin sensitivity, making it a potential treatment for metabolic disorders, such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research purposes. However, its low solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood, which can limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide research, including the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and safety. Additionally, the identification of novel targets and pathways affected by N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can lead to the development of new therapeutic applications. Finally, the combination of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide with other drugs or therapies can enhance its therapeutic potential and improve patient outcomes.
Conclusion:
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide is a promising compound with potential therapeutic applications in various diseases. Its inhibition of NAMPT and modulation of cellular pathways make it a viable candidate for cancer therapy, inflammation, and metabolic disorders. Future research will continue to explore the potential of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide and its derivatives in the development of new therapies and treatment strategies.
Synthesemethoden
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the reaction between 4-cyanocyclopentanone and 4-bromo-1-iodobenzene, followed by the reaction with nicotinic acid and subsequent conversion to the amide form. The final product is obtained through purification and crystallization processes. The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
Eigenschaften
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-13-18(9-1-2-10-18)15-5-7-16(8-6-15)21-17(22)14-4-3-11-20-12-14/h3-8,11-12H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOBYCSAGPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5973214.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![7-(cyclohexylmethyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5973236.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)
![8-(4-chlorophenyl)-9-(3-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B5973256.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973266.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)

![N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)